Cas no 102689-19-0 (3H-Pyrazol-3-one,2,4-dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidinyl)-)

3H-Pyrazol-3-one,2,4-dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidinyl)- structure
102689-19-0 structure
Nome del prodotto:3H-Pyrazol-3-one,2,4-dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidinyl)-
Numero CAS:102689-19-0
MF:C17H23N3O
MW:285.38402
CID:149294
PubChem ID:3025439

3H-Pyrazol-3-one,2,4-dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidinyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3H-Pyrazol-3-one,2,4-dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidinyl)-
    • 5-phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-4H-pyrazol-3-one
    • 2,4-Dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidinyl)-3H-pyrazol-3-one
    • AC1MHFDD
    • ACMC-20m5o2
    • AG-D-12377
    • BRN 5585341
    • CTK4A1400
    • LS-129081
    • 3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidiny l)-
    • 3-Phenyl-1-(1,2,5-trimethylpiperidin-4-yl)-1H-pyrazol-5(4H)-one
    • 3H-Pyrazol-3-one, 2,4-dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidinyl)-
    • 102689-19-0
    • 5-Phenyl-2-(1,2,5-trimethylpiperidin-4-yl)-2,4-dihydro-3H-pyrazol-3-one
    • 3H-Pyrazol-3-one,2,4-dihydro-5-phenyl-2-(1,2,5-trimethyl-4-piperidiny l)-
    • DTXSID90907993
    • Inchi: InChI=1S/C17H23N3O/c1-12-11-19(3)13(2)9-16(12)20-17(21)10-15(18-20)14-7-5-4-6-8-14/h4-8,12-13,16H,9-11H2,1-3H3
    • Chiave InChI: JREBIAFWXAAHMJ-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C2CC(=O)N(C3CC(C)N(C)CC3C)N=2)C=C1

Proprietà calcolate

  • Massa esatta: 285.18429
  • Massa monoisotopica: 285.184112
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 428
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.9
  • XLogP3: 2.8

Proprietà sperimentali

  • Densità: 1.18
  • Punto di ebollizione: 430.1°Cat760mmHg
  • Punto di infiammabilità: 213.9°C
  • Indice di rifrazione: 1.616
  • PSA: 35.91
  • LogP: 1.66310
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.